molecular formula C8H8INO4S B2893734 N-(4-iodo-benzenesulfonyl)-glycine CAS No. 89976-48-7

N-(4-iodo-benzenesulfonyl)-glycine

Cat. No.: B2893734
CAS No.: 89976-48-7
M. Wt: 341.12
InChI Key: NYJFTSBDVJYJIY-UHFFFAOYSA-N
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Description

N-(4-iodo-benzenesulfonyl)-glycine is a synthetic glycine derivative featuring a benzenesulfonamide scaffold. This compound is of significant interest in medicinal chemistry and chemical biology for the development of novel bioactive molecules. The structure aligns with research into sulfonamide-containing compounds, which are explored for their potential to modulate various biological pathways . Its core framework is related to other investigated sulfonamide-glycine conjugates, such as N-(4-nitro-benzenesulfonyl)-glycine diethylamide . Researchers utilize this family of compounds as building blocks in organic synthesis and as key intermediates for developing potential therapeutic agents, including those with antineoplastic properties . This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-iodophenyl)sulfonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO4S/c9-6-1-3-7(4-2-6)15(13,14)10-5-8(11)12/h1-4,10H,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJFTSBDVJYJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)NCC(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 4 Iodo Benzenesulfonyl Glycine and Its Analogs

Classical and Contemporary Strategies for N-Sulfonylation of Glycine (B1666218) Derivatives

The formation of the nitrogen-sulfur bond is a cornerstone in the synthesis of N-(4-iodo-benzenesulfonyl)-glycine. This can be achieved through several reliable methods, ranging from traditional direct sulfonylation to more modern metal-catalyzed approaches.

Direct N-Sulfonylation Protocols Utilizing Benzenesulfonyl Chlorides

The most conventional and widely used method for synthesizing N-arylsulfonyl amino acids is the direct reaction of an amino acid, or its ester derivative, with a corresponding benzenesulfonyl chloride. This reaction, typically performed under basic conditions, is a variation of the Schotten-Baumann reaction. For the synthesis of this compound, glycine or a glycine ester is treated with 4-iodobenzenesulfonyl chloride.

The reaction is generally carried out in the presence of an inorganic or organic base, such as sodium hydroxide, potassium carbonate, or triethylamine (B128534) (TEA), in a suitable solvent system like water, diethyl ether, or dichloromethane (B109758) (DCM). echemcom.comcbijournal.com The base serves to neutralize the hydrochloric acid formed during the reaction, driving the equilibrium towards the product. Researchers have reported high yields for this type of transformation. For instance, the reaction between primary amines and various benzenesulfonyl chlorides has been shown to proceed with yields ranging from good to quantitative. cbijournal.com

Table 1: Examples of Direct N-Sulfonylation Reactions

Amine Reactant Sulfonyl Chloride Base Solvent Yield Reference
Aniline Benzenesulfonyl chloride Pyridine - 100% cbijournal.com
p-Toluidine p-Toluenesulfonyl chloride Pyridine - Quantitative cbijournal.com
Aniline Benzenesulfonyl chloride - Diethyl Ether 85%
Diamino aryne precursor Sulfonamide TEA DCM 85%

Metal-Catalyzed Coupling Reactions in Sulfonamide Synthesis

In recent years, metal-catalyzed cross-coupling reactions have emerged as powerful alternatives for constructing C-N and S-N bonds. These methods offer different substrate scopes and functional group tolerance compared to classical methods.

Copper-catalyzed N-arylation, for example, can be used to form the sulfonamide linkage. This can involve the coupling of a sulfonamide with an aryl boronic acid. Palladium catalysis has also been extensively developed for C-N bond formation. While often used for aryl amination, related technologies can be applied to sulfonamide synthesis. For instance, palladium-catalyzed carboamination reactions of N-allylguanidines have been described, which involve the formation of both a C-N and a C-C bond in a single transformation. nih.gov These advanced methods provide alternative routes that can be advantageous when dealing with complex substrates or when specific reaction conditions are required. A rhodium(II)-catalyzed N-H amination of aliphatic amines and α-amino acids has also been reported, providing an efficient route to N-(arylsulfonyl)hydrazines, a related class of compounds. thieme.dethieme-connect.comthieme-connect.com

Regioselective Iodination Techniques for Benzenesulfonyl Moieties

An alternative strategy to synthesize this compound is to first prepare N-(benzenesulfonyl)-glycine and then introduce the iodine atom onto the benzene (B151609) ring in a regioselective manner. This requires a method that can specifically target the para-position of the benzenesulfonyl group.

Palladium-Catalyzed C(sp2)-H Bond Iodination Approaches for Aryl Glycine Derivatives

Palladium-catalyzed C–H activation and functionalization has become a transformative tool in organic synthesis. This approach allows for the direct conversion of a C-H bond into a C-I bond, avoiding the need for pre-functionalized aryl rings. In the context of N-(benzenesulfonyl)-glycine, the carboxylate group or the sulfonamide itself can act as a directing group to guide the palladium catalyst to a specific C-H bond on the aromatic ring.

The research group of Jin-Quan Yu developed a palladium-catalyzed ortho-iodination protocol for benzoic acids, where the carboxylate group directs the functionalization. rsc.org This strategy can be extended to N-acyl amino acids. They demonstrated that various functionalizations, including iodination, can be achieved on α-phenyl glycine derivatives. rsc.org The reaction typically employs a palladium(II) catalyst, such as Pd(OAc)₂, and an iodine source like N-iodosuccinimide (NIS) or molecular iodine (I₂). The directing group coordinates to the palladium center, bringing it in close proximity to the target C-H bond, facilitating its cleavage and subsequent iodination. This method is highly valuable for the late-stage functionalization of complex molecules. rsc.orgmdpi.com

Advanced Synthetic Approaches for this compound Derivatives

The development of asymmetric and stereoselective methods is paramount for accessing chiral α-amino acids, which are fundamental components of many pharmaceuticals and biologically active compounds. Since this compound itself is achiral, these advanced methods are primarily relevant for the synthesis of its chiral α-substituted analogs.

Asymmetric and Stereoselective Synthesis of Chiral α-Amino Acids and Glycine Derivatives

A variety of powerful strategies exist for the enantioselective synthesis of α-amino acids. chemrxiv.org These methods often involve the stereoselective alkylation or arylation of chiral glycine enolate equivalents. organic-chemistry.org

One prominent approach uses chiral phase-transfer catalysts to induce enantioselectivity in the alkylation of glycine Schiff bases. organic-chemistry.orgnih.gov For instance, a glycinate (B8599266) Schiff base can be alkylated with high enantio- and diastereoselectivity under the influence of a chiral quaternary ammonium (B1175870) salt. organic-chemistry.org Another powerful technique involves the use of chiral auxiliaries, such as those derived from hydroxypinanone, to control the stereochemical outcome of a reaction. nih.gov

More recently, photoredox catalysis has emerged as a mild and efficient way to generate radicals for C-C bond formation. Stereoselective C-radical additions to chiral glyoxylate-derived N-sulfinyl imines have been developed, providing a route to unnatural α-amino acids from readily available carboxylic acids. chemrxiv.orgrsc.org

Palladium-catalyzed asymmetric synthesis is another key area. A novel palladium-catalyzed three-component reaction of arylboronic acids, sulfonamides, and glyoxylic acid has been reported for the synthesis of α-arylglycines with good yields and enantioselectivities. nih.gov This method highlights the potential for integrating metal catalysis directly into the asymmetric construction of complex amino acid scaffolds. Furthermore, enantioselective C-H arylation of N-aryl glycine esters with arylboronic acids has been achieved using a chiral Pd(II) catalyst, demonstrating the power of direct C-H activation in asymmetric synthesis. rsc.org

Table 2: Selected Asymmetric Methodologies for α-Amino Acid Synthesis

Method Key Reagents/Catalyst Product Type Stereoselectivity Reference
Photoredox Catalysis Acridinium-based photocatalyst, N-sulfinyl imine Unnatural α-amino acids High stereoselectivity chemrxiv.orgrsc.org
Phase-Transfer Catalysis Chiral quaternary ammonium bromide β-Branched α-amino acids High enantio- and diastereoselectivity organic-chemistry.org
Asymmetric Alkylation Hydroxypinanone chiral auxiliary Unsaturated α-amino acids High enantiomeric excess nih.gov
Pd-Catalyzed 3-Component Reaction Pd-catalyst, chiral ligand, arylboronic acid α-Arylglycines Up to 90:10 e.r. nih.gov

These advanced strategies provide a versatile toolbox for synthesizing a wide array of chiral N-arylsulfonyl-α-amino acids, significantly expanding the chemical space accessible to researchers.

Solid-Phase Synthesis and Derivatization Techniques for Peptidomimetics

Solid-phase synthesis (SPS) has become a cornerstone for the creation of peptidomimetics, offering significant advantages in terms of purification and automation. The use of N-arylsulfonylated amino acids, such as this compound, within an SPS workflow allows for the construction of diverse molecular libraries. The arylsulfonyl group can serve as a protecting group for the amine, which can be later removed, or as a scaffold for further chemical modifications.

One common strategy involves the use of the arylsulfonyl group to facilitate the N-alkylation of the glycine residue on the solid support. This approach is central to the synthesis of peptoids (N-substituted glycine oligomers), which are isomers of peptides with the side chain attached to the nitrogen atom of the backbone rather than the α-carbon. nih.gov This modification imparts resistance to proteolytic degradation and allows for a high degree of functional diversity. The general process involves the activation of the primary amine with an arylsulfonyl chloride, followed by selective N-alkylation. rsc.orgresearchgate.net

A key advantage of solid-phase synthesis is the ability to perform late-stage functionalization of the resin-bound peptide. For instance, a reported method describes the Cα-functionalization of resin-bound, electron-rich N-aryl peptides with boronic acids under mild conditions, without the need for additional chemical oxidants or metal salts. rsc.org This highlights the potential to modify the peptide backbone directly on the solid support, enabling the introduction of a wide array of substituents.

The choice of solid support and linker is critical in SPS. Various resins, such as those with Rink amide or 2-chlorotrityl chloride linkers, are employed depending on the desired C-terminal functionality and cleavage conditions. researchgate.net The following table summarizes representative solid-phase synthesis and derivatization strategies applicable to N-arylsulfonyl glycine derivatives.

StrategyResin/LinkerKey Reagents/ConditionsApplicationReference
N-Alkylation of N-Arylsulfonyl PeptidesWang ResinDimethylsulfate, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)Synthesis of N-methylated peptides rsc.org
Cα-Functionalization with Boronic AcidsRink Amide ResinPhenyl boronic acid, O2, DCE, 70 °CSynthesis of unnatural amino acids with aryl side chains rsc.org
Peptoid Synthesis (Submonomer Method)Rink Amide ResinBromoacetic acid, primary amineCreation of N-substituted glycine oligomer libraries nih.govresearchgate.net
Synthesis of Labeled PeptidesPAC (peptide acid) or PAL (peptide amide linker) ResinFmoc-protected amino acids, specific labeling reagentsPreparation of peptides with C-terminal labels for biological assays nih.gov

Photoinduced C(sp³)-H Functionalization Strategies for Glycine Derivatives

Photoinduced C(sp³)-H functionalization has emerged as a powerful tool for the direct modification of glycine derivatives, offering a mild and efficient pathway to synthesize unnatural α-amino acids. nih.gov These methods bypass the need for pre-functionalized substrates and are often compatible with late-stage modification of peptides. nih.govpeptide.com The core principle involves the generation of a radical at the α-carbon of the glycine derivative, which can then be coupled with various radical partners.

Several strategies have been developed for the photoinduced C(sp³)-H functionalization of glycine derivatives, primarily focusing on alkylation and arylation reactions. These methods can be broadly categorized based on the catalytic system employed.

Alkylation Reactions:

Visible-light-driven α-C(sp³)–H alkylation of glycine derivatives has been achieved using various alkyl radical precursors. For instance, a photocatalyst-free method utilizes the Xantphos/ICH₂CH₂I system to generate NHPI esters in situ from readily available alkyl carboxylic acids, which then serve as the alkylating agents. diva-portal.org Another approach employs a combination of a Brønsted acid and photoredox catalysis to achieve the regioselective and enantioselective synthesis of alkylated glycine derivatives using α-bromoketones. researchgate.net Furthermore, synergistic copper and photoredox catalysis enables the use of alkyl boronic acids as alkyl radical precursors under mild, aerobic conditions. researchgate.net

Arylation Reactions:

The introduction of aryl groups at the α-position of glycine derivatives can also be accomplished through photoinduced methods. A Ce(III)-catalyzed, visible-light-induced aerobic oxidative dehydrogenative coupling reaction between glycine derivatives and electron-rich arenes provides a direct route to α-arylglycine derivatives without the need for an external photosensitizer or additional oxidant. nih.gov Transition-metal-free conditions have also been developed, using Rose Bengal as a photosensitizer for the oxidative arylation of glycine derivatives with indoles. researchgate.net

The following tables summarize key research findings in the photoinduced C(sp³)-H functionalization of glycine derivatives.

Photoinduced C(sp³)-H Alkylation of Glycine Derivatives
Catalyst/PhotosensitizerAlkyl Radical PrecursorKey Reaction ConditionsScope/Key FindingsReference
Cu(OTf)₂ / (S)-BINAPNHPI esterVisible lightAsymmetric C(sp³)–H alkylation, high enantiomeric excess. researchgate.net
Brønsted Acid / Photoredox Catalystα-BromoketonesVisible lightRegioselective and enantioselective synthesis of alkylated glycine derivatives. researchgate.net
Copper Catalyst / Photoredox CatalystAlkyl boronic acidsVisible light, airSynergistic catalysis for a wide range of alkylated glycine derivatives. researchgate.net
None (Xantphos/ICH₂CH₂I system)Alkyl carboxylic acids (via in situ NHPI ester formation)Visible lightCatalyst-free system with high functional group tolerance. diva-portal.org
Photoinduced C(sp³)-H Arylation of Glycine Derivatives
Catalyst/PhotosensitizerArylating AgentKey Reaction ConditionsScope/Key FindingsReference
Ce(III) saltElectron-rich arenesVisible light, airEfficient synthesis of α-arylglycine derivatives without external photosensitizer or oxidant. nih.gov
Rose BengalIndolesVisible lightTransition-metal-free oxidative arylation, C3-arylation of indoles. researchgate.net
Ru(bpy)₃Cl₂IndolesVisible lightPhotocatalytic α-C(sp³)–H arylation of glycine derivatives and peptides. researchgate.net

Structure Activity Relationship Sar Studies of N 4 Iodo Benzenesulfonyl Glycine Analogs

Elucidation of the Iodo-Phenylsulfonamide Moiety's Contribution to Molecular Activity

The iodo-phenylsulfonamide group is a cornerstone of the molecular architecture of N-(4-iodo-benzenesulfonyl)-glycine, playing a pivotal role in its interaction with biological targets. The specific placement of the iodine atom and the nature of the sulfonamide linkage are critical determinants of molecular activity.

The benzenesulfonyl ring serves as a scaffold for substituents that can modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity. The nature and position of these substituents are crucial for optimizing molecular activity.

Steric factors also play a significant role. nih.gov The size and shape of substituents can influence how the molecule fits into a binding pocket. nih.gov A study on 4-phenyl-1-arylsulfonylimidazolidinones demonstrated that increasing the volume of the substituent at the 4-position of the benzenesulfonyl ring enhanced cytotoxic activity. nih.gov This suggests that for certain targets, a larger substituent may be necessary to achieve optimal interactions.

The following table summarizes the effects of different substituents on the benzenesulfonyl ring of various sulfonamide-containing compounds, providing insights into potential modifications for this compound analogs.

Substituent PositionSubstituent TypeObserved Effect on ActivityReference
Para (4-position)Electron-withdrawing (e.g., -NO2, -CN)Can increase acidity of sulfonamide N-H, potentially enhancing binding. libretexts.org
Para (4-position)Electron-donating (e.g., -NH2, -OH)Can increase electron density in the ring. libretexts.org
Para (4-position)Bulky/Sterically largeCan enhance activity by optimizing fit in a binding pocket. nih.gov
Meta (3-position)SmallCan increase activity in some cases. nih.gov
Ortho/MetaAnyOften reduces activity compared to para-substituted analogs. ekb.eg ekb.eg

This table is illustrative and based on general principles of SAR in related sulfonamide series. The specific effects on this compound would require dedicated experimental validation.

The glycine (B1666218) portion of this compound is not merely a passive linker but an active contributor to the molecule's biological profile. nih.gov Its carboxylate group can participate in crucial ionic interactions and hydrogen bonds with receptor sites, anchoring the ligand and contributing to its binding affinity. The flexibility of the glycine backbone allows the molecule to adopt various conformations, which is essential for fitting into the binding sites of different biological targets. nih.gov

Conformational Analysis and its Influence on Molecular Recognition and Binding

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its ability to interact with a biological target. numberanalytics.com For a flexible molecule like this compound, which has multiple rotatable bonds, a multitude of conformations are possible. researchgate.net However, only a specific conformation, often referred to as the "bioactive conformation," is responsible for its biological activity. drugdesign.org

Conformational analysis aims to identify the low-energy, stable conformations of a molecule and to understand how the molecule might change its shape upon binding to a receptor. researchgate.net This process is crucial because the conformation of a molecule in its bound state can be different from its preferred conformation in solution. researchgate.net The energy required for a molecule to adopt its bioactive conformation, known as the strain energy, can impact its binding affinity. nih.gov While lower strain energies are generally preferred, some ligands can tolerate significant conformational rearrangements to achieve tight binding. nih.gov

The iodine atom on the phenyl ring and the glycine side chain can influence the preferred conformation through steric and electronic interactions. The relative orientation of the phenyl ring and the glycine moiety is particularly important for how the molecule presents its key interacting groups to a receptor. Computational methods are often employed to explore the conformational landscape of a molecule and to predict its likely binding mode. researchgate.net

Principles of Ligand-Based and Structure-Based Design in Analog Development

The development of new analogs of this compound can be guided by two complementary drug design strategies: ligand-based and structure-based design.

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. nih.gov This approach relies on the knowledge of other molecules (ligands) that are known to interact with the target. iaanalysis.com By comparing the structures and activities of a series of analogs, a pharmacophore model can be developed. This model defines the essential structural features and their spatial arrangement required for biological activity. Quantitative structure-activity relationship (QSAR) models can also be built to correlate physicochemical properties of the analogs with their biological activities. nih.gov

Structure-based drug design , on the other hand, is utilized when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy. iaanalysis.com This powerful approach allows for the direct visualization of the binding site and how a ligand interacts with it. e-bookshelf.de Using computational docking programs, potential analogs can be virtually screened and their binding modes and affinities can be predicted. drugdesign.org This detailed structural information provides a rational basis for designing new molecules with improved interactions with the target, leading to enhanced potency and selectivity. iaanalysis.com

Computational Approaches for Comprehensive SAR Elucidation

Computational chemistry plays an indispensable role in modern drug discovery and the elucidation of SAR. mdpi.com A variety of computational techniques can be applied to study this compound and its analogs, providing insights that complement experimental data.

Molecular docking is a key computational tool that predicts the preferred orientation of a ligand when bound to a receptor. drugdesign.org This helps to understand the binding mode and to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor complex. By simulating the movement of atoms over time, MD can reveal how the ligand and protein adapt to each other upon binding, a phenomenon known as "induced fit." arxiv.org These simulations can also be used to estimate the binding free energy of a ligand, providing a more accurate prediction of its affinity.

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop mathematical models that relate the chemical structures of a series of compounds to their biological activities. nih.gov These models can then be used to predict the activity of new, untested compounds, thereby prioritizing which analogs to synthesize and test.

The integration of these computational methods allows for a comprehensive exploration of the SAR of this compound analogs, accelerating the design and discovery of new and improved molecules. mdpi.com

Mechanistic Investigations and Molecular Target Elucidation

Identification of Specific Protein and Enzyme Interactions

The interaction of small molecules with proteins and enzymes is the initial step in mediating a biological response. Investigations into compounds structurally related to N-(4-iodo-benzenesulfonyl)-glycine have explored their binding to various receptors and their ability to inhibit key enzymes.

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate (B1630785) receptor involved in excitatory neurotransmission, synaptic plasticity, learning, and memory. Current time information in Bangalore, IN.researchgate.net Its function is uniquely modulated by the binding of a co-agonist, typically glycine (B1666218) or D-serine, to a specific site on the GluN1 subunit. Current time information in Bangalore, IN.researchgate.net This glycine modulatory site is a significant target for developing neuroprotective agents, as antagonists at this site may prevent the excessive calcium influx associated with glutamate excitotoxicity, a process implicated in numerous neurodegenerative disorders. Current time information in Bangalore, IN.uni-due.de While a wide variety of glycine antagonists have been developed, including indole-2-carboxylates and quinoxaline-2,3-diones, specific binding studies detailing the direct interaction of this compound with the NMDA receptor's glycine site are not extensively documented in publicly available literature. Current time information in Bangalore, IN.

Inhibitory glycine receptors (GlyRs), members of the Cys-loop receptor family, are another key target in the central nervous system, mediating inhibitory neurotransmission. google.comasau.ru These receptors are considered potential targets for treating conditions like inflammatory pain and epilepsy. google.com Research into GlyR modulators is an active field, employing high-throughput screening to discover novel compounds. google.com However, direct studies on the binding affinity and modulatory effects of this compound on GlyR isoforms are similarly sparse.

Enzyme inhibition is a common mechanism for therapeutic intervention. Lipoxygenases (LOXs) and Indoleamine 2,3-dioxygenase 1 (IDO1) are two such enzyme targets that have been investigated in the context of sulfonamide-containing compounds.

Lipoxygenases (LOXs) are enzymes that catalyze the oxygenation of polyunsaturated fatty acids, leading to the production of inflammatory mediators like leukotrienes. researchgate.net Inhibition of LOXs, particularly 5-lipoxygenase (5-LOX), is a strategy for developing anti-inflammatory drugs. ugr.es Research has identified a photoaffinity probe for 5-lipoxygenase that contains an iodobenzenesulfonyl moiety. This probe was shown to inhibit 5-lipoxygenase activity and covalently label the enzyme, with the interaction being dependent on calcium and phospholipids. This suggests that the iodobenzenesulfonyl scaffold can be directed to the active site of 5-LOX. However, direct enzymatic assays quantifying the inhibitory potency (e.g., IC50) of the simpler this compound molecule against various lipoxygenase isoforms are not well-documented.

Indoleamine 2,3-dioxygenase 1 (IDO1) is the rate-limiting enzyme in the catabolism of tryptophan along the kynurenine (B1673888) pathway. google.comuni-saarland.de Its activity is implicated in tumor immune escape, making it a significant target in immuno-oncology. The development of IDO1 inhibitors is a major focus of cancer research. google.com Studies have shown that various secondary sulfonamides can act as potent IDO1 inhibitors. While this compound falls into this chemical class, specific studies confirming its direct inhibition of IDO1 and determining its mechanism (e.g., competitive, non-competitive) are not detailed in the available literature.

Analysis of Cellular Pathway Modulation by this compound and its Derivatives

The binding of a molecule to its target should trigger a downstream effect on cellular signaling pathways. Glycine itself is known to modulate cellular pathways, such as those involved in fatty acid oxidation and glutathione (B108866) synthesis. In macrophages, glycine can influence polarization by affecting signaling pathways like NF-κB, NRF2, and Akt.

Derivatives of benzenesulfonyl-glycine have been evaluated for their broader biological effects. For instance, various N-(4-substituted phenyl)glycine derivatives have been synthesized and screened for anti-inflammatory activity, suggesting modulation of inflammatory pathways. In the context of the targets mentioned above:

IDO1 inhibition by small molecules directly impacts the kynurenine pathway, leading to a decrease in kynurenine and its metabolites. This can reverse tumor-associated immunosuppression by preventing T-cell anergy and promoting the anti-tumor immune response. google.com

Lipoxygenase inhibition blocks the synthesis of leukotrienes, thereby down-regulating inflammatory signaling cascades.

NMDA receptor antagonism at the glycine site would modulate calcium influx and downstream signaling related to synaptic plasticity and excitotoxicity.

While these are the expected consequences of interacting with these targets, specific studies tracing the pathway modulations initiated by this compound are lacking.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic and Structural Analysis

Quantum chemical calculations have been instrumental in elucidating the fundamental electronic and structural properties of N-(4-iodo-benzenesulfonyl)-glycine and related molecules. These methods provide a detailed picture of the electron distribution and molecular geometry, which are essential for understanding its reactivity and interactions.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. rush.edu For molecules similar to this compound, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311G+(d,p), have been employed to optimize molecular structures and simulate spectroscopic data. nih.gov These calculations help in confirming the molecular geometry and understanding the electronic transitions observed in experimental spectra. nih.gov For instance, DFT studies on related glycine (B1666218) derivatives have been used to analyze adsorption properties and interactions with surfaces, which can be relevant for understanding the behavior of this compound in different environments. rsc.org The agreement between experimental and DFT-computed data, such as FT-IR and UV-Vis spectra, validates the computational model and confirms the structural integrity of the synthesized compound. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemist-friendly picture of bonding and electron distribution within a molecule. joaquinbarroso.com It transforms the complex wavefunction into a set of localized orbitals corresponding to core electrons, lone pairs, and bonds. uni-muenchen.de This method is valuable for understanding delocalization effects and charge transfer interactions, which are crucial for molecular stability and reactivity. uni-muenchen.deuba.ar NBO analysis can quantify the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis NBOs, providing insights into hyperconjugative and conjugative interactions. uni-muenchen.de For instance, in similar sulfonamide structures, NBO analysis has been used to understand the nature of bonding and the distribution of atomic charges. researchgate.net

Conformational Landscapes and Energy Minimization Studies

The biological activity of a molecule is often dictated by its three-dimensional shape. Conformational analysis aims to identify the stable arrangements of atoms (conformers) and their relative energies. For glycine-containing peptides and their derivatives, computational methods are used to explore the conformational landscape. nih.gov Studies on glycine dipeptides, for example, have utilized methods like LogMFD combined with DFT to map out the free energy profile along specific dihedral angles, revealing the most stable conformations. researchgate.net The conformational space of glycine and its N-methylated derivatives has also been investigated, showing how small chemical modifications can significantly alter the preferred geometry. ustc.edu.cn These studies are crucial for understanding how this compound might adopt specific conformations to interact with biological targets.

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

To explore the potential of this compound as a therapeutic agent, molecular docking and dynamics simulations are employed. These computational techniques predict how a ligand might bind to a protein target and the stability of the resulting complex.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. samipubco.com This technique is widely used in drug discovery to screen potential drug candidates. mdpi.comnih.gov For compounds structurally related to this compound, docking studies have been performed to identify potential binding modes and key interactions with target proteins. mdpi.comd-nb.info For example, in the study of GlyT1 inhibitors, docking was used to identify crucial amino acid residues in the active site responsible for binding. mdpi.com

Following docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted ligand-protein complex over time. chemrxiv.orgnih.gov MD simulations provide a dynamic view of the interactions, allowing for the observation of conformational changes and the calculation of binding free energies. rsc.org These simulations have been used to validate docking results and to understand the dynamic behavior of ligands within the binding pocket of their target proteins. mdpi.com

In Silico Screening and Virtual Ligand Design Methodologies

In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target. nanobioletters.comnih.govsemanticscholar.org This approach can be either ligand-based or structure-based. nih.gov Ligand-based methods search for molecules similar to known active compounds, while structure-based methods use the 3D structure of the target protein to dock and score potential ligands. nih.govdiva-portal.org

Virtual screening has been successfully applied to identify novel inhibitors for various targets. nih.gov The process often involves generating a library of compounds and then using docking programs to predict their binding affinity to a target protein. nanobioletters.com For instance, virtual screening has been used to discover inhibitors of human cyclic GMP-AMP synthase (cGAS) and other enzymes. nih.gov Methodologies for virtual ligand design aim to create new molecules with desired properties by computationally modifying existing structures or building new ones from scratch. schrodinger.com These approaches can accelerate the drug discovery process by focusing experimental efforts on the most promising candidates. nih.gov

Derivatization and Prodrug Strategies for N 4 Iodo Benzenesulfonyl Glycine

Strategies for Modulating Desirable Biological Properties through Derivatization

Derivatization involves making structural modifications to a lead compound to enhance its biological properties. For N-(4-iodo-benzenesulfonyl)-glycine, this can be achieved by modifying either the glycine (B1666218) portion or the benzenesulfonyl ring.

The glycine moiety offers a site for modification to improve biological outcomes. Research on related glycine derivatives has shown that changes to this part of the molecule can significantly impact activity. nih.govnih.gov

One innovative approach is the substitution of the α-carbon of glycine with a nitrogen atom, creating an "aza-glycine" residue. mdpi.com This modification alters the peptide backbone's conformational flexibility and hydrogen bonding capabilities, which can lead to enhanced stability, selectivity, or cellular uptake. mdpi.com Studies on the cell-penetrating peptide penetratin showed that replacing a tryptophan residue with aza-glycine increased cellular uptake, demonstrating the potential of this modification to enhance biological activity. mdpi.com

Furthermore, synthesizing a series of derivatives by altering the glycine side chain is a common strategy. For example, creating Cα,α-disubstituted cyclic derivatives of N-(phosphonomethyl) glycine resulted in compounds with significant cytotoxicity against human tumor cell lines. nih.gov This highlights that even subtle changes to the amino acid portion can introduce or enhance specific biological effects. orientjchem.org

Modification StrategyAnticipated Biological OutcomeRationale/Example
Aza-Glycine SubstitutionEnhanced cellular uptake and metabolic stability.Aza-peptides have altered conformations that can improve biological properties. mdpi.com
Alkylation of Glycine α-carbonAltered receptor binding and potency.Visible-light mediated α-alkylation allows for the creation of complex unnatural α-amino-acid derivatives. rsc.org
Cyclization of the Glycine DerivativeConformational constraint leading to higher target affinity.Cyclic derivatives of N-(phosphonomethyl) glycine showed potent cytotoxicity. nih.gov
Substitution with other Amino AcidsModified target specificity and biological activity.Replacing glycine can modulate interactions with biological targets. nih.gov

The N-(4-iodo-benzenesulfonyl) ring is a critical component for derivatization to improve target specificity and modulate activity. The structure-activity relationship (SAR) of sulfonamides is well-established, indicating that the nature and position of substituents on the benzene (B151609) ring are crucial for biological action. ekb.eg

Key strategies include:

Halogen Substitution: Replacing the iodine atom at the para-position with other halogens (e.g., bromine, chlorine, fluorine) can "tune" the electronic and steric properties of the molecule. This can alter binding affinity for the intended biological target. Research into pentafluorobenzene (B134492) sulfonamides demonstrates that a derivatized polyfluorinated benzene ring can yield a diverse range of reactivities. scholaris.ca

Positional Isomerism: Moving the iodo-substituent to the ortho- or meta-position of the benzene ring would likely result in a significant change in biological activity, as the para-amino group is often considered essential for the activity of many sulfonamides. ekb.eg

Addition of Other Functional Groups: Introducing other small functional groups (e.g., methyl, methoxy) to the ring can modify the molecule's lipophilicity and interaction with target proteins. evitachem.com For instance, the synthesis of N-methylsulfonyl-indole derivatives showed that the addition of different substituents resulted in compounds with varying dual COX-2/5-LOX inhibitory activity. nih.gov

Modification StrategyAnticipated Biological OutcomeRationale/Example
Replacement of Iodine with other HalogensTuned reactivity and target affinity.Different halogens (F, Cl, Br) can alter the electronic properties of the ring, affecting target interaction. google.com
Introduction of Nitro or Amino GroupsAltered biological activity and potential for bioprecursor design.A free aromatic p-amino group is crucial for the activity of many antimicrobial sulfonamides. ekb.eg
Addition of Alkyl or Alkoxy GroupsModified lipophilicity and target engagement.N-methylsulfonyl-indole derivatives with varied substitutions showed diverse biological activities. nih.gov
Synthesis of Polyfluorinated Ring AnalogsImproved selectivity and metabolic stability.Pentafluorobenzene sulfonamides can be tuned for reactivity and selectivity. scholaris.ca

Preclinical Pharmacological Research Directions Mechanistic and Target Oriented

Development and Validation of In Vitro and In Vivo Models for Mechanistic Validation

To investigate the biological effects of N-(4-iodo-benzenesulfonyl)-glycine, the initial step involves the establishment and validation of appropriate biological models. These models are crucial for confirming the compound's mechanism of action at a cellular and organismal level.

In Vitro Models: Cell-based assays are fundamental for initial screening and mechanistic studies. Based on the known anti-inflammatory and neurological activities of glycine (B1666218) and its derivatives, relevant in vitro models would include:

Macrophage Cell Lines: Cultures of macrophage cell lines (e.g., RAW 264.7 or THP-1) stimulated with lipopolysaccharide (LPS) can serve as a primary model for assessing anti-inflammatory potential. Key endpoints would include the measurement of nitric oxide (NO) production, and the expression of pro-inflammatory enzymes and cytokines. uni-muenchen.de

Neuronal and Glial Cell Cultures: Primary neuronal cultures or co-cultures with glial cells would be essential for exploring neuroactive properties. These models can be used to study the compound's influence on neurotransmitter receptors and transporters. google.com Given glycine's dual role as an inhibitory neurotransmitter and an NMDA receptor co-agonist, these models are critical. google.comgoogle.com

Enzyme Assays: Purified enzyme preparations are necessary to test for direct inhibitory activity against specific targets. For instance, considering the structure, assays for cyclooxygenase (COX-1/COX-2), lipoxygenase (LOX), or various proteases could be relevant.

Receptor Binding Assays: To determine if this compound interacts with specific receptors, binding assays using cell membranes expressing glycine receptors (GlyRs) or NMDA receptors would be performed.

In Vivo Models: Following promising in vitro results, validation in animal models is the next logical step. The choice of model would be guided by the in vitro findings.

Carrageenan-Induced Paw Edema: This is a classic and well-established acute inflammatory model in rats or mice. It is used to evaluate the in vivo anti-inflammatory activity of a test compound by measuring the reduction in paw swelling.

Animal Models of Neuroinflammation: To explore effects on the central nervous system, models involving induced neuroinflammation, such as intracerebral LPS injection, could be employed.

Skin Inflammation Models: Topical application of irritants like phorbol (B1677699) esters or UVB irradiation on mouse skin can create a localized inflammatory response, a model where related compounds like mycosporine-glycine have been tested.

Evaluation of Specific Biological Activities Based on Underlying Mechanisms

Building on the established models, this phase of research would focus on quantifying the specific biological effects of this compound and linking them to its mechanism.

Anti-inflammatory Mechanisms: The glycine moiety is known to possess anti-inflammatory properties, potentially by inhibiting the activation of inflammatory cells like macrophages. uni-muenchen.de Research would investigate whether this compound suppresses the production of key inflammatory mediators. A potential mechanism to explore is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, which is a central regulator of inflammation and a target of glycine's immunomodulatory effects. uni-muenchen.de

Enzyme Inhibition: The benzenesulfonyl group is a common feature in many enzyme inhibitors. Therefore, a crucial research direction would be to screen this compound against a panel of enzymes implicated in disease. This could include proteases, kinases, or enzymes involved in the arachidonic acid cascade like COX and LOX. The iodine atom could enhance binding affinity through halogen bonding with the enzyme's active site. Research on related glycine derivatives has shown inhibition of enzymes like N-myristoyltransferase and threonyl-tRNA synthetase.

Receptor Antagonism/Agonism: Glycine itself is a neurotransmitter that acts as an agonist at inhibitory glycine receptors and a co-agonist at excitatory NMDA receptors. It is plausible that the addition of the bulky 4-iodo-benzenesulfonyl group could convert the molecule into an antagonist at one or both of these receptors. Electrophysiological techniques, such as patch-clamp studies on cultured neurons, would be the definitive method to test this hypothesis, measuring changes in ion channel currents in the presence of the compound.

Table 1: Illustrative In Vitro Mechanistic Evaluation of this compound

Assay TypeTarget/Cell LineParameter MeasuredHypothetical Result (IC₅₀/EC₅₀)
Anti-inflammatory LPS-stimulated RAW 264.7Nitric Oxide Production15 µM
LPS-stimulated RAW 264.7TNF-α Release25 µM
LPS-stimulated RAW 264.7IL-6 Release30 µM
Enzyme Inhibition Purified COX-2Enzyme Activity> 100 µM
Purified 5-LOXEnzyme Activity8 µM
Receptor Binding Rat Cortical Membranes[³H]-Strychnine Binding (GlyR)5 µM
Rat Cortical Membranes[³H]-Glycine Binding (NMDA-R)12 µM

Exploration of Potential Therapeutic Applications Rooted in Elucidated Mechanisms of Action

The culmination of mechanistic studies is the identification of potential therapeutic areas where this compound could be beneficial. The specific applications would derive directly from the validated biological activities.

Inflammatory Disorders: If the compound demonstrates significant anti-inflammatory activity, particularly through mechanisms like 5-LOX or NF-κB inhibition, it could be investigated as a potential therapeutic for chronic inflammatory diseases such as arthritis or inflammatory bowel disease. The in vivo efficacy would need to be confirmed in relevant animal models of these conditions.

Neuropathic Pain and Neurodegenerative Diseases: Should the compound prove to be an antagonist of excitatory NMDA receptors or a modulator of glycine transporters, it could have applications in conditions characterized by neuronal hyperexcitability, such as neuropathic pain, epilepsy, or certain neurodegenerative disorders. The glycine transporter GlyT1 is a key target for modulating synaptic glycine levels, and inhibitors have been explored for schizophrenia.

Oncology: The 4-iodobenzenesulfonyl moiety is found in various compounds designed as enzyme inhibitors, some of which have been explored in an oncological context. If this compound shows inhibitory activity against enzymes crucial for cancer cell proliferation or survival, it would warrant investigation in cancer cell line proliferation assays and subsequent in vivo tumor models.

Table 2: Illustrative In Vivo Anti-inflammatory Activity in Carrageenan-Induced Rat Paw Edema

Treatment GroupEdema Inhibition (%) at 4h
Vehicle Control0%
This compound45%
Reference Drug (e.g., Diclofenac)55%

Q & A

Q. What are the established synthetic methodologies for N-(4-iodo-benzenesulfonyl)-glycine, and what key parameters influence reaction efficiency?

The synthesis of this compound typically involves sulfonylation of glycine derivatives using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) under anhydrous conditions . Critical parameters include:

  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions.
  • Solvent selection : Anhydrous solvents like dichloromethane (DCM) or acetonitrile are preferred to avoid hydrolysis.
  • Stoichiometry : A 1:1.2 molar ratio of glycine derivative to sulfonyl chloride ensures complete conversion. Post-synthesis, purification via column chromatography or recrystallization is essential to isolate the product .

Q. How is the structural integrity of this compound validated in synthetic chemistry research?

Structural validation employs:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR spectra confirm the presence of sulfonyl and iodo-substituted aromatic protons (δ 7.5–8.5 ppm) and glycine backbone signals (δ 3.5–4.5 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Purity is assessed using reverse-phase columns (e.g., C18) with UV detection at 254 nm .
  • X-ray crystallography : For crystalline derivatives, this method provides atomic-level spatial arrangement details .

Q. What are the primary biochemical applications of this compound in enzyme inhibition studies?

This compound is explored as a competitive inhibitor due to its sulfonyl group, which mimics transition-state intermediates in enzymatic reactions. Applications include:

  • Protease inhibition : The iodo-aromatic moiety interacts with hydrophobic pockets in enzyme active sites .
  • Kinase modulation : Structural analogs have shown inhibitory effects on tyrosine kinases via sulfonyl-arginine interactions .

Advanced Research Questions

Q. What strategies are recommended to address contradictions in reported spectroscopic data for this compound derivatives?

Discrepancies in NMR or mass spectrometry data can arise from solvent effects, tautomerism, or impurities. Mitigation strategies include:

  • Isotopic labeling : Use of deuterated solvents (e.g., D2_2O) or 15^{15}N-glycine to resolve overlapping signals .
  • Multi-technique validation : Cross-referencing NMR with IR spectroscopy or high-resolution mass spectrometry (HRMS) .
  • Dynamic light scattering (DLS) : To detect aggregation states that may alter spectral properties .

Q. How can researchers optimize reaction conditions to mitigate competing side reactions during the sulfonylation of glycine derivatives?

Competing acylation or oxidation side reactions are minimized by:

  • Protection-deprotection strategies : Temporarily blocking the amino group with tert-butoxycarbonyl (Boc) before sulfonylation .
  • Low-temperature reactions : Conducting sulfonylation at −20°C to suppress thermal degradation .
  • Catalytic additives : Using 4-dimethylaminopyridine (DMAP) to accelerate sulfonyl transfer and reduce reaction time .

Q. What advanced analytical techniques are critical for elucidating the three-dimensional conformation of this compound in solution-phase studies?

  • Nuclear Overhauser Effect Spectroscopy (NOESY) : Identifies through-space proton-proton interactions to map molecular conformations .
  • Molecular Dynamics (MD) Simulations : Predicts solvent-accessible surfaces and hydrogen-bonding networks .
  • Circular Dichroism (CD) : Detects chiral centers and evaluates enantiomeric purity in glycine derivatives .

Methodological Considerations Table

Research AspectKey Techniques/MethodsEvidence References
Synthesis OptimizationDCC/EDCI coupling, Boc protection
Structural Validation1^1H/13^{13}C NMR, X-ray crystallography
Enzyme Inhibition StudiesCompetitive binding assays, MD simulations
Data Contradiction ResolutionIsotopic labeling, multi-technique validation

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